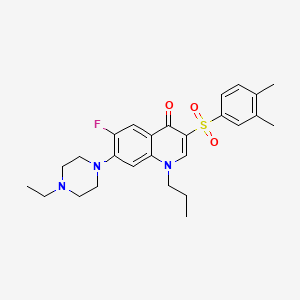
3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the quinoline class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26FN3O2S with a molecular weight of approximately 427.5 g/mol . The structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O2S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
| CAS Number | 887212-87-5 |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound's anticancer activity has been evaluated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the disruption of DNA replication and transcription processes due to its ability to intercalate into DNA.
Case Study:
In a study by Abu‐Hashem & Aly (2012), derivatives of this compound were tested for their antitumor activity, revealing that certain modifications enhanced their potency against cancer cells.
Neurological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It modulates receptors involved in neurotransmission, which may lead to therapeutic effects in conditions such as anxiety and depression .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : The compound modulates neurotransmitter receptors, affecting signal transduction pathways.
In Vitro Studies
In vitro evaluations have confirmed the cytotoxic effects of the compound on various cancer cell lines. For example:
- HeLa Cells : Exhibited a dose-dependent decrease in viability when treated with the compound.
- MCF-7 Cells : Showed significant apoptosis rates at higher concentrations.
In Vivo Studies
Preliminary in vivo studies have indicated that the compound can reduce tumor size in animal models without significant toxicity, highlighting its therapeutic potential.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-5-9-30-17-25(34(32,33)20-8-7-18(3)19(4)14-20)26(31)21-15-22(27)24(16-23(21)30)29-12-10-28(6-2)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPSAVNMLTPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













